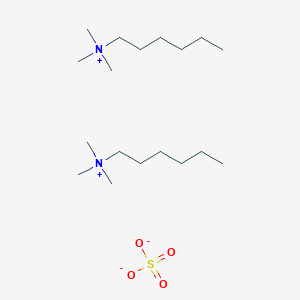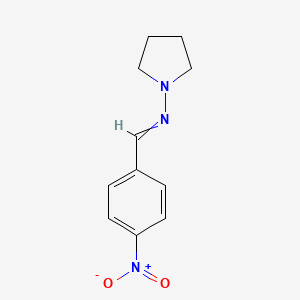
Bis(N,N,N-trimethylhexan-1-aminium) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by its two hexyl chains, each attached to a nitrogen atom that is further bonded to three methyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N,N-trimethylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine with methyl iodide, followed by anion exchange to introduce the sulfate group. The reaction conditions usually require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(N,N,N-trimethylhexan-1-aminium) sulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides like bromide or chloride, and the reaction is typically carried out in polar solvents such as acetonitrile.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with bromide can yield Bis(N,N,N-trimethylhexan-1-aminium) bromide .
Aplicaciones Científicas De Investigación
Bis(N,N,N-trimethylhexan-1-aminium) sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(N,N,N-trimethylhexan-1-aminium) sulfate involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of ions and molecules across phase boundaries, enhancing reaction rates in phase transfer catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(N,N,N-trimethylhexan-1-aminium) bromide
- Bis(N,N,N-trimethylhexan-1-aminium) chloride
- Bis(N,N,N-trimethylhexan-1-aminium) iodide
Uniqueness
Bis(N,N,N-trimethylhexan-1-aminium) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity properties compared to its halide counterparts. This makes it particularly useful in applications where sulfate ions are preferred or required .
Propiedades
Número CAS |
59863-15-9 |
|---|---|
Fórmula molecular |
C18H44N2O4S |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
hexyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H22N.H2O4S/c2*1-5-6-7-8-9-10(2,3)4;1-5(2,3)4/h2*5-9H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
ZDLAOUDNAZOOCS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC[N+](C)(C)C.CCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
